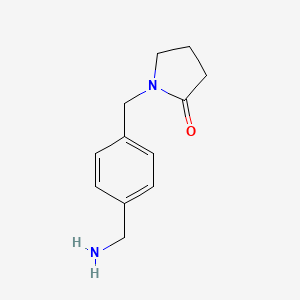

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-on

Übersicht

Beschreibung

“1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It is also known as 1-[4-(Aminomethyl)benzyl]-4-piperidinol .

Molecular Structure Analysis

The molecular structure of “1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen

Makromolekulare Immunodrogegenabgabe

Diese Verbindung wurde bei der Entwicklung von Systemen zur Abgabe von makromolekularen Immunodrogen verwendet. Die reversible Additions-Fragmentierungs-Kettenübertragungs-(RAFT)-Polymerisation ermöglicht den Zugang zu einer breiten Palette an biokompatiblen und funktionalen Makromolekülen für verschiedene Polymer-Arzneimittel-Konjugate . Diese Verbindung kann über ihr freies Amin unter Ausnutzung der selbstzersetzlichen Linker mit dem Polymergerüst verbrückt und nach der Internalisierung durch intrazellulär reichlich vorhandenes Glutathion wieder freigesetzt werden, ohne Spuren zu hinterlassen .

Toll-like-Rezeptor-Agonist

Die Verbindung ist ein potenter Agonist des Toll-like-Rezeptors (TLR) 7 und TLR8 . TLRs sind starke Aktivatoren des angeborenen Immunsystems und versprechen als Impfstoffadjuvans und für die Antikrebs-Immuntherapie . Die Verbindung behält, wenn sie kovalent an 50 nm große abbaubare polymere Nanogel gebunden ist, die Potenz des Agonisten, TLR7/8 in in vitro kultivierten dendritischen Zellen zu aktivieren .

Immunaktivierung mit Lymphknoten-Fokus

Die Verbindung wurde bei der Entwicklung von pH-abbaubaren, mit Imidazoquinolin-verknüpften Nanogelen für die immunaktivierende Lymphknoten-Fokussierung verwendet. Die Nanogel fokussieren die Immunaktivierung in vivo auf die drainierenden Lymphknoten und reduzieren gleichzeitig die systemische Entzündung drastisch .

Impfstoff-Adjuvanzien

Die Verbindung wird intensiv als Adjuvans für die Impfung untersucht . Im Vergleich zu löslichen TLR7/8-Agonisten induziert die Verbindung, wenn sie an Nanogel gebunden ist, überlegene Antikörper- und T-Zell-Antworten gegen ein Tuberkulose-Antigen .

Antikrebs-Immuntherapie

Die Verbindung wird auch hinsichtlich ihres Potenzials in der Antikrebs-Immuntherapie untersucht. Die Verbindung kann, wenn sie kovalent an Nanogel gebunden ist, die notwendigen antigenpräsentierenden Zellen aktivieren, um anschließend antigen-spezifische T- und B-Zell-Immunreaktionen zu initiieren .

Synthese von Poly-(Norbornen)-basierten Nanogelen

Die Verbindung wurde bei der Synthese von Poly-(Norbornen)-basierten, säureabbaubaren Nanogelen verwendet. Während die intakten Nanogel eine ausreichende Stimulation des TLR7/8-Rezeptors auslösen, aktiviert ihre abgebaute Version der löslichen, mit der Verbindung konjugierten Poly(Norbornen)-Ketten TLR7/8 kaum .

Wirkmechanismus

Target of Action

The primary target of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, also known as IMDQ, is the Toll-like receptor (TLR) 7/8 . TLRs are a type of pattern recognition receptor (PRR) that play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).

Mode of Action

IMDQ interacts with TLR7/8, leading to the activation of these receptors . The activation of TLRs triggers a cascade of immune responses, including the production of cytokines, which are signaling molecules that modulate the immune system. This interaction results in localized immune activation .

Biochemical Pathways

Upon activation of TLR7/8, a series of downstream effects occur. These include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines, chemokines, and interferons, which play a vital role in immune response .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be significantly improved when it’s incorporated into a suitable delivery system, such as a nanogel .

Result of Action

The activation of TLR7/8 by IMDQ leads to a robust immune response. This includes the activation of antigen-specific T and B cells, which outperform mixtures of individual components . The immune response can lead to the growth reduction of different tumors expressing ovalbumin intracellularly or on their surface .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IMDQ. For instance, the acidic tumor microenvironment can trigger the disintegration of IMDQ-loaded nanogels, leading to deep tumor penetration and on-demand drug release . Additionally, the presence of intracellularly abundant glutathione (GSH) can trigger the release of IMDQ from the polymer scaffold .

Biochemische Analyse

Biochemical Properties

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Toll-like receptors (TLRs), particularly TLR7 and TLR8 . These interactions are significant as they can modulate immune responses. The compound’s interaction with these receptors involves binding to specific sites, leading to the activation of downstream signaling pathways that result in immune activation.

Cellular Effects

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in dendritic cells, the compound activates TLR7/8, leading to the production of cytokines and other immune mediators . This activation enhances the immune response, making it a potential candidate for immunotherapy applications.

Molecular Mechanism

The molecular mechanism of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to TLR7/8, leading to the activation of these receptors . This activation triggers a cascade of signaling events, including the activation of NF-κB and other transcription factors, which ultimately result in the production of pro-inflammatory cytokines and other immune mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound retains its activity over a specific period, but its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained immune activation, which is beneficial for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including systemic inflammation and toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism involves its conversion into active metabolites that retain its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in its localization, ensuring that it reaches the appropriate cellular sites to modulate immune responses effectively.

Eigenschaften

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTRFBASHRQLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588489 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953752-30-2 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)